Cas no 37077-81-9 (1,2-O-(1-methylethylidene)-alpha-D-ribofuranose)

1,2-O-(1-methylethylidene)-alpha-D-ribofuranose structure
37077-81-9 structure
Product Name:1,2-O-(1-methylethylidene)-alpha-D-ribofuranose
CAS No:37077-81-9
MF:C8H14O5
MW:190.193763256073
MDL:MFCD04038101
CID:1480807
PubChem ID:5326016
Update Time:2025-09-19

1,2-O-(1-methylethylidene)-alpha-D-ribofuranose Chemical and Physical Properties

Names and Identifiers

    • 1,2-O-(1-methylethylidene)-alpha-D-ribofuranose
    • alpha-D-ribofuranose, 1,2-O-(1-methylethylidene)-
    • (3aR,5R,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,2-d][1,3]dioxol-6-ol
    • 1,2-O-ISOPROPYLIDENE-ALPHA-D-RIBOFURANOSE
    • BS-45166
    • (3aR,5R,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
    • MFCD04038101
    • 37077-81-9
    • InChI=1/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6+,7-/m1/s
    • SCHEMBL606936
    • (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
    • MDL: MFCD04038101
    • Inchi: 1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1
    • InChI Key: JAUQZVBVVJJRKM-DBRKOABJSA-N
    • SMILES: O1C(C)(C)O[C@@H]2[C@H]1[C@@H]([C@@H](CO)O2)O

Computed Properties

  • Exact Mass: 190.08412354g/mol
  • Monoisotopic Mass: 190.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 68.2Ų

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(CAS:37077-81-9)1,2-O-Isopropylidene-alpha-D-ribofuranose
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Quantity:10g
Purity:97%
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(CAS:37077-81-9)1,2-O-Isopropylidene-alpha-D-ribofuranose
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Quantity:10g
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